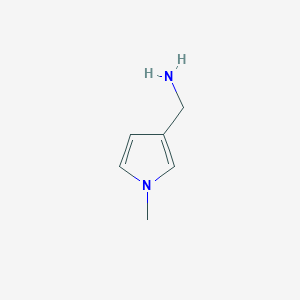

(1-Methyl-1H-pyrrol-3-YL)methanamine

Description

The exact mass of the compound (1-Methyl-1H-pyrrol-3-YL)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Methyl-1H-pyrrol-3-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-pyrrol-3-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylpyrrol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOLDHBNVDOBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20863-72-3 | |

| Record name | (1-methyl-1H-pyrrol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-Methyl-1H-pyrrol-3-YL)methanamine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-pyrrol-3-YL)methanamine is a heterocyclic amine built upon the N-methylated pyrrole scaffold. While a relatively simple molecule, it represents a core structural motif of significant interest in medicinal chemistry. The pyrrole ring is a privileged scaffold, appearing in numerous natural products and blockbuster pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[4][5] This guide provides a comprehensive technical overview of (1-Methyl-1H-pyrrol-3-YL)methanamine, detailing its chemical and physical properties, plausible synthetic routes, spectroscopic signature, and its pivotal role as a building block in modern drug discovery, most notably in the development of advanced acid-related disease therapies.[6]

Core Chemical & Physical Properties

Chemical Identity

The fundamental properties of (1-Methyl-1H-pyrrol-3-YL)methanamine are summarized in the table below, providing key identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 20863-72-3 | [7][8] |

| Molecular Formula | C₆H₁₀N₂ | [8] |

| Molecular Weight | 110.16 g/mol | [8] |

| IUPAC Name | (1-Methyl-1H-pyrrol-3-yl)methanamine | [8] |

| Synonyms | 1-Methyl-1H-pyrrole-3-methanamine, C-(1-methyl-pyrrol-3-yl)-methylamine | [8] |

| Canonical SMILES | CN1C=CC(=C1)CN | [8] |

Structural Analysis

The molecule consists of a five-membered aromatic pyrrole ring, methylated at the nitrogen atom (N1). An aminomethyl group (-CH₂NH₂) is attached to the C3 position of the ring. This substitution pattern is crucial for its utility as a chemical intermediate.

Anticipated Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on the analysis of its functional groups and the known behavior of N-methylpyrrole and related structures.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Insights |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | Chemical shift is solvent-dependent; protons are exchangeable with D₂O. |

| -CH₂- | ~3.8 | Singlet | Singlet indicates no coupling to adjacent protons. |

| N-CH₃ | ~3.6 | Singlet | Characteristic sharp signal for the N-methyl group on the pyrrole ring. |

| H2 | ~6.6 | Triplet (t) | Coupling to H5. |

| H5 | ~6.5 | Triplet (t) | Coupling to H2 and H4. |

| H4 | ~6.1 | Triplet (t) | Coupling to H5. |

¹³C NMR Spectroscopy

The ¹³C NMR would confirm the carbon skeleton, showing six distinct signals corresponding to the six carbon atoms in the molecule.

Mass Spectrometry

In mass spectrometry, the molecule would show a prominent molecular ion (M⁺) peak at m/z 110. A likely major fragmentation pathway would involve the loss of the amino group (-NH₂) or the entire aminomethyl radical (-CH₂NH₂), leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands confirming the key functional groups:

-

N-H Stretch: A medium to weak band (or pair of bands) around 3300-3400 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹.

-

N-H Bend: A band around 1600 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1400-1500 cm⁻¹ region.

Synthesis and Reactivity

Plausible Synthetic Pathway: Reductive Amination

The most logical and industrially scalable synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine is via the reductive amination of a corresponding aldehyde precursor, 1-methyl-1H-pyrrole-3-carbaldehyde . This well-established transformation is a cornerstone of amine synthesis.[10][11][12]

Causality of the Process: The reaction proceeds in two key stages. First, the primary amine (in this case, ammonia or an ammonia equivalent) reacts with the aldehyde to form an imine intermediate via nucleophilic addition followed by dehydration. Second, a reducing agent, added in situ or sequentially, reduces the C=N double bond of the imine to form the final amine product. The choice of a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is critical to selectively reduce the imine without affecting the aldehyde starting material, enabling a one-pot procedure.[13]

Exemplary Synthetic Protocol

-

Reaction Setup: To a solution of 1-methyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a source of ammonia such as ammonium chloride (NH₄Cl, ~1.5 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, ~1.2 eq), portion-wise, ensuring the temperature remains low.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Adjust the pH to be basic (pH > 10) with an aqueous base (e.g., NaOH).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Core Reactivity

The chemical behavior of this molecule is dictated by two main features:

-

The Pyrrole Ring: As an electron-rich aromatic system, the N-methylated pyrrole ring is activated towards electrophilic aromatic substitution.[14] However, it is also sensitive to strong acids, which can lead to polymerization.[15]

-

The Primary Amine: The aminomethyl group is both basic and nucleophilic. It will readily react with acids to form salts and with various electrophiles (e.g., aldehydes, ketones, acyl chlorides) to form larger, more complex structures. This dual reactivity makes it a versatile synthetic intermediate.

Applications in Drug Discovery

The primary significance of the (1-Methyl-1H-pyrrol-3-YL)methanamine scaffold lies in its application as a key building block for complex pharmaceutical agents.[1][3][5]

Central Scaffold in Potassium-Competitive Acid Blockers (P-CABs)

This molecular core is a central feature of Vonoprazan (TAK-438) , a potent, orally active P-CAB used for the treatment of acid-related diseases like gastroesophageal reflux disease (GERD) and peptic ulcers.[6][16] In Vonoprazan, the core structure is further elaborated with a 5-(2-fluorophenyl) group and a 1-(pyridin-3-ylsulfonyl) group.[17][18][19] The discovery and development of Vonoprazan highlighted the importance of this pyrrole-based scaffold for achieving high inhibitory activity against the gastric H⁺,K⁺-ATPase enzyme.[6] Numerous patents and synthetic routes focus on the efficient construction of intermediates containing this core structure.[20][21][22][23]

Safety, Handling, and Storage

Hazard Identification

Similar compounds are classified with the following hazards. It is prudent to handle this compound with the same level of caution.

| Hazard Class | GHS Statement | Precautionary Advice |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[25] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25] |

| Flammability | (Potential) Flammable Liquid | Keep away from heat, sparks, and open flames.[15] |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[27]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[26]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Conclusion

(1-Methyl-1H-pyrrol-3-YL)methanamine is more than a simple chemical; it is a validated and highly valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its amine function and pyrrole core, makes it an attractive starting point for the construction of complex, biologically active molecules. Its integral role in the structure of the successful drug Vonoprazan underscores its importance and ensures that it will remain a compound of significant interest to researchers and drug development professionals aiming to create the next generation of therapeutics.

References

- CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents.

-

Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan - China/Asia On Demand (CAOD) - Oriprobe. Available at: [Link]

-

Preparation method of vonoprazan intermediate - Eureka | Patsnap. Available at: [Link]

-

N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information - Pipzine Chemicals. Available at: [Link]

- CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents.

-

Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606. Available at: [Link]

-

96-54-8 1-Methylpyrrole C5H7N, Formula,NMR,Boiling Point,Density,Flash Point. Available at: [Link]

-

5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine - PubChem. Available at: [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. Available at: [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace. Available at: [Link]

-

N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine | Pharmaffiliates. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Available at: [Link]

-

Pyrrole Derivatives: Exploring Their Diverse Biological Activities. Available at: [Link]

- CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents.

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available at: [Link]

-

(1H-Pyrrol-3-yl)methanamine, min 96%, 100 mg - CP Lab Safety. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. Available at: [Link]

-

Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX - Slideshare. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF - EPO. Available at: [Link]

-

Fisher Scientific - SAFETY DATA SHEET. Available at: [Link]

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696) - Human Metabolome Database. Available at: [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493) - NP-MRD. Available at: [Link]

- WO2019131695A1 - Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine monofumarate - Google Patents.

-

Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed. Available at: [Link]

-

1-Methylpyrrole | C5H7N | CID 7304 - PubChem. Available at: [Link]

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. Available at: [Link]

-

(A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4).... - ResearchGate. Available at: [Link]

-

(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. Available at: [Link]

-

Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF - ResearchGate. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. scispace.com [scispace.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) [pubmed.ncbi.nlm.nih.gov]

- 7. 20863-72-3|(1-Methyl-1H-pyrrol-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 8. guidechem.com [guidechem.com]

- 9. 1-Methylpyrrole(96-54-8) 1H NMR spectrum [chemicalbook.com]

- 10. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information – Expert Guide [pipzine-chem.com]

- 15. fishersci.com [fishersci.com]

- 16. WO2019131695A1 - Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine monofumarate - Google Patents [patents.google.com]

- 17. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]

- 18. 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine CAS#: 1610043-62-3 [m.chemicalbook.com]

- 19. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine | C12H13FN2 | CID 90168694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. caod.oriprobe.com [caod.oriprobe.com]

- 21. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 22. CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents [patents.google.com]

- 23. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]

- 24. fishersci.ca [fishersci.ca]

- 25. enamine.enamine.net [enamine.enamine.net]

- 26. fishersci.com [fishersci.com]

- 27. N-甲基吡咯 99% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-pyrrol-3-YL)methanamine

Introduction

(1-Methyl-1H-pyrrol-3-YL)methanamine, with CAS Number 20863-72-3, is a substituted pyrrole derivative of interest in medicinal chemistry and synthetic organic chemistry.[1] As a functionalized N-heterocycle, it serves as a valuable building block for more complex molecular architectures. Pyrrole-based structures are integral to numerous biologically active compounds and natural products, making their unambiguous characterization essential for research and development.[2]

This technical guide provides a detailed overview of the essential spectroscopic data required for the structural elucidation and purity assessment of (1-Methyl-1H-pyrrol-3-YL)methanamine. We will delve into the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights provided are grounded in established principles and data from analogous structures, offering a predictive and interpretive framework for researchers working with this compound.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is the foundation of its chemical and biological activity. Spectroscopic methods provide a non-destructive means to probe the molecular framework, confirming connectivity, identifying functional groups, and establishing overall purity. For (1-Methyl-1H-pyrrol-3-YL)methanamine, each technique offers unique and complementary information.

-

NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.

-

Mass Spectrometry (MS): Determines the molecular weight and provides evidence of the molecular formula. Fragmentation patterns offer corroborating structural information.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Below is a diagram of the molecule with atom numbering used for spectral assignments throughout this guide.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For (1-Methyl-1H-pyrrol-3-YL)methanamine (C₆H₁₀N₂), we expect to see signals for ten protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H2 (Pyrrole) | ~6.60 | t | 1H | J ≈ 2.5 | Adjacent to N1 and C3; appears as a triplet due to similar coupling to H5 and H4. |

| H5 (Pyrrole) | ~6.55 | t | 1H | J ≈ 2.5 | Adjacent to N1 and C4; similar environment to H2. |

| H4 (Pyrrole) | ~6.10 | t | 1H | J ≈ 2.5 | Coupled to H5 and H2. Shielded compared to H2/H5. |

| N-CH₃ (C6) | ~3.63 | s | 3H | - | Singlet signal characteristic of a methyl group on a nitrogen atom within a pyrrole ring.[3] |

| C-CH₂-N (C7) | ~3.80 | s | 2H | - | Methylene protons adjacent to the pyrrole ring and the primary amine. |

| -NH₂ (N8) | ~1.50 | br s | 2H | - | Broad singlet due to quadrupole broadening and proton exchange. Position is solvent-dependent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone. Due to the molecule's asymmetry, six distinct carbon signals are expected.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~122.0 | Aromatic carbon adjacent to the nitrogen. |

| C5 | ~121.0 | Aromatic carbon adjacent to the nitrogen, slightly different environment from C2. |

| C3 | ~118.0 | Pyrrole carbon bearing the aminomethyl substituent. |

| C4 | ~108.0 | Aromatic carbon shielded by the adjacent carbons. |

| C7 (-CH₂-) | ~45.0 | Aliphatic methylene carbon attached to the pyrrole ring and nitrogen.[4] |

| C6 (N-CH₃) | ~36.0 | Carbon of the N-methyl group. |

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol includes standard steps for sample preparation and instrument setup to ensure data quality and reproducibility. Referencing the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H) is a critical self-validating step.

-

Sample Preparation: Weigh approximately 5-10 mg of (1-Methyl-1H-pyrrol-3-YL)methanamine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz instrument).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30° pulse angle, 16 scans, 2-second relaxation delay.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the CDCl₃ residual peak to δ 7.26 ppm.

-

Integrate all signals and analyze multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30° pulse angle, 1024 scans, 2-second relaxation delay.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. ESI is particularly suitable for this amine-containing compound.

Expected ESI-MS Data

-

Molecular Formula: C₆H₁₀N₂

-

Exact Mass: 110.0844 g/mol

-

Observed Ion (M+H)⁺: m/z 111.0922

Expertise & Experience: The primary amine is a basic site and will readily accept a proton under ESI conditions, making the protonated molecule, (M+H)⁺, the expected base peak.

Predicted Fragmentation Pathway

The most likely fragmentation involves the loss of the aminomethyl group or cleavage at the benzylic-like position, which is stabilized by the aromatic pyrrole ring.

Caption: Key fragmentation pathways for the protonated molecule.

Experimental Protocol: LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a standard HPLC system coupled to a mass spectrometer with an ESI source.

-

Chromatography (Optional but recommended):

-

Column: C18, 2.1 x 50 mm.

-

Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation.

-

Flow Rate: 0.3 mL/min.

-

-

MS Acquisition:

-

Set the ESI source to positive ion mode.

-

Scan a mass range of m/z 50-300.

-

Optimize source parameters (capillary voltage, cone voltage, source temperature) to maximize the signal of the (M+H)⁺ ion.

-

Acquire both full scan data and, if possible, tandem MS (MS/MS) data by fragmenting the precursor ion at m/z 111.09 to confirm fragmentation pathways.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The spectrum is a plot of absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3400-3250 | N-H stretch (asymmetric & symmetric) | Medium-Strong | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch (sp²) | Medium | Aromatic C-H (Pyrrole) |

| 2950-2850 | C-H stretch (sp³) | Medium | Aliphatic C-H (-CH₃, -CH₂) |

| ~1650 | N-H bend (scissoring) | Medium | Primary Amine (-NH₂) |

| 1550-1450 | C=C stretch | Medium-Strong | Pyrrole Ring |

| 1350-1250 | C-N stretch | Medium-Strong | Aromatic & Aliphatic Amines |

Authoritative Grounding: The characteristic N-H stretching bands of primary amines are a key diagnostic feature, typically appearing as a doublet in the 3400-3250 cm⁻¹ region.[5] The C=C stretching bands of the pyrrole ring confirm the presence of the heterocyclic core.[6]

Experimental Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan to capture the ambient spectrum (air, CO₂).

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal, ensuring full contact.

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the unequivocal identification and characterization of (1-Methyl-1H-pyrrol-3-YL)methanamine. The predicted data, based on established chemical principles and analysis of related structures, serves as a reliable benchmark for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical sciences.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). [Link]

-

Supporting Information for "Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement". s3-ap-northeast-1.amazonaws.com. [Link]

-

ResearchGate. (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

PubChem. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. [Link]

-

National Center for Biotechnology Information. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

National Institute of Standards and Technology. Pyrrole - NIST WebBook. [Link]

-

ResearchGate. Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. [Link]

-

Indo American Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. [Link]

-

PubChemLite. (1-propyl-1h-pyrrol-3-yl)methanamine. [Link]

-

SpectraBase. (1-Propylcyclopropyl)methanamine - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to (1-Methyl-1H-pyrrol-3-YL)methanamine (CAS 20863-72-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-pyrrol-3-YL)methanamine, with CAS number 20863-72-3, is a pivotal heterocyclic amine that has garnered significant attention in medicinal chemistry. Its structural motif, featuring a methylated pyrrole ring with an aminomethyl substituent at the 3-position, serves as a crucial building block in the synthesis of complex pharmacologically active molecules. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed synthetic routes, reactivity profile, and established applications in drug discovery, with a primary focus on its role as a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. The unique electronic properties of the pyrrole ring, coupled with the ability to introduce diverse functionalities, make it a versatile template for drug design. (1-Methyl-1H-pyrrol-3-YL)methanamine represents a strategically important derivative, offering a reactive primary amine for further chemical elaboration. Its N-methylated pyrrole core influences its solubility, metabolic stability, and conformational preferences, making it a valuable synthon for targeting various biological receptors and enzymes. The primary utility of this compound to date has been demonstrated in the development of novel treatments for acid-related gastrointestinal disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1-Methyl-1H-pyrrol-3-YL)methanamine is essential for its effective handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 20863-72-3 | N/A |

| Molecular Formula | C₆H₁₀N₂ | N/A |

| Molecular Weight | 110.16 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | Not explicitly reported, but likely high due to the primary amine | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | N/A |

| pKa | The primary amine is expected to have a pKa in the range of 9-10 | N/A |

Synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine

The synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine can be approached through several strategic routes, primarily involving the reduction of a suitable precursor. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Synthesis Workflow Overview

Caption: Synthetic routes to (1-Methyl-1H-pyrrol-3-YL)methanamine.

Experimental Protocol: Reductive Amination of 1-Methyl-1H-pyrrole-3-carbaldehyde

This method offers a direct and often high-yielding route to the target primary amine.

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure reactor, dissolve 1-methyl-1H-pyrrole-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Ammonia Source: Add a source of ammonia. This can be aqueous ammonia or anhydrous ammonia gas bubbled through the solution. An excess of ammonia is typically used to drive the reaction towards the primary amine and minimize the formation of secondary amine byproducts.

-

Catalyst Addition: Add a hydrogenation catalyst. Common choices include Raney nickel, palladium on carbon (Pd/C), or cobalt-based catalysts. The catalyst loading is typically 5-10 mol%.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-10 bar) and heat to a temperature of 60-100 °C.[1]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford pure (1-Methyl-1H-pyrrol-3-YL)methanamine.

Causality Behind Experimental Choices:

-

The use of a significant excess of ammonia is crucial to favor the formation of the primary amine over the secondary amine, which can form if the initially formed primary amine reacts with another molecule of the aldehyde.

-

The choice of catalyst can influence the reaction efficiency and selectivity. Raney nickel is a cost-effective and active catalyst for this transformation.

-

The reaction is performed under pressure to increase the concentration of hydrogen in the reaction mixture, thereby accelerating the rate of reduction.

Experimental Protocol: Reduction of 1-Methyl-1H-pyrrole-3-carbonitrile

This method is an effective alternative, particularly if the corresponding nitrile is more readily available than the aldehyde.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: Dissolve 1-methyl-1H-pyrrole-3-carbonitrile (1 equivalent) in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by TLC.

-

Quenching: After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely decomposing the reactive hydride and precipitating the aluminum salts.[2]

-

Work-up: Filter the resulting slurry and wash the solid residue thoroughly with the reaction solvent.

-

Purification: Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield (1-Methyl-1H-pyrrol-3-YL)methanamine.

Causality Behind Experimental Choices:

-

Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines.[3][4] It is highly reactive and must be handled with care in anhydrous conditions to prevent violent reactions with water.

-

The dropwise addition at low temperature is necessary to control the initial exothermic reaction.

-

The Fieser workup is a standardized and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate of aluminum salts that is easily filtered.

Reactivity and Chemical Profile

The chemical reactivity of (1-Methyl-1H-pyrrol-3-YL)methanamine is dominated by the nucleophilic character of the primary amine and the aromatic nature of the pyrrole ring.

Reactivity of the Aminomethyl Group

The primary amine at the 3-position is a potent nucleophile and can participate in a variety of chemical transformations:

-

Acylation: It readily reacts with acyl chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides.

-

Alkylation: It can be alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones to yield secondary and tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides. This particular reaction is a key step in the synthesis of Vonoprazan, where the pyrrole nitrogen is first protected, and then the aminomethyl group is elaborated.

Reactivity of the Pyrrole Ring

The 1-methyl-1H-pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The directing effect of the substituents will influence the position of further functionalization. The ring is generally stable under neutral and basic conditions but can be sensitive to strong acids, which can lead to polymerization.[5]

Caption: Reactivity profile of (1-Methyl-1H-pyrrol-3-YL)methanamine.

Applications in Drug Discovery

The primary and most well-documented application of (1-Methyl-1H-pyrrol-3-YL)methanamine is as a crucial building block in the synthesis of Vonoprazan (TAK-438) .

Role in the Synthesis of Vonoprazan

Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases. The synthesis of Vonoprazan involves the coupling of the (1-Methyl-1H-pyrrol-3-YL)methanamine core with a substituted pyridine sulfonyl chloride. The primary amine of the starting material is essential for forming the final sulfonamide linkage in the drug molecule.

Potential for Other Therapeutic Areas

The pyrrole scaffold is a common feature in numerous biologically active compounds with a wide range of therapeutic applications, including:

-

Anticancer agents: Many pyrrole-containing compounds have demonstrated antiproliferative activity.[6][7]

-

Antimicrobial agents: Pyrrole derivatives have been investigated for their antibacterial and antifungal properties.[8]

-

Anti-inflammatory drugs: Certain pyrrole analogs exhibit anti-inflammatory effects.[9]

Given the versatility of the pyrrole core and the presence of a reactive handle in (1-Methyl-1H-pyrrol-3-YL)methanamine, it holds potential for the synthesis of novel compounds for these and other therapeutic areas.

Analytical Characterization

The identity and purity of (1-Methyl-1H-pyrrol-3-YL)methanamine are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group, the methylene protons of the aminomethyl group, and the protons on the pyrrole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the different carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C and C-N stretching vibrations of the pyrrole ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

(1-Methyl-1H-pyrrol-3-YL)methanamine should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Category | Precautionary Measures |

| Inhalation | Harmful if inhaled. Use in a well-ventilated area or with a fume hood. |

| Skin Contact | May cause skin irritation. Wear appropriate protective gloves. |

| Eye Contact | Causes serious eye damage. Wear safety glasses or goggles. |

| Ingestion | Toxic if swallowed. Do not ingest. |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames. |

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

(1-Methyl-1H-pyrrol-3-YL)methanamine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis from readily available precursors and its inherent reactivity make it an attractive starting material for the construction of complex molecular architectures. While its role in the synthesis of Vonoprazan is well-established, the potential of this compound as a scaffold for the development of new therapeutics in other disease areas remains a promising avenue for future research and drug discovery efforts.

References

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.). Retrieved from [Link]

-

Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

(PDF) Aminomethylated Pyrroles: Casting a Spotlight - ResearchGate. (2025, August 1). Retrieved from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (n.d.). Retrieved from [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - ResearchGate. (2022, August 6). Retrieved from [Link]

-

Lithium aluminum hydride reduction - YouTube. (2018, February 16). Retrieved from [Link]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S. (n.d.). Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from [Link]

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. (2024, August 30). Retrieved from [Link]

-

Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Methyl-1H-pyrrol-3-YL)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (1-Methyl-1H-pyrrol-3-YL)methanamine. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established principles of pyrrole chemistry to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis.

Introduction and Chemical Identity

(1-Methyl-1H-pyrrol-3-YL)methanamine is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic compounds with significant biological activity, including heme, chlorophyll, and various pharmaceuticals.[1][2] The introduction of a methyl group at the 1-position (N-methylation) and an aminomethyl group at the 3-position creates a molecule with potential applications as a building block in medicinal chemistry and materials science. The primary amine functionality offers a reactive handle for further chemical modifications, while the N-methylated pyrrole core influences the compound's electronic properties and metabolic stability.

Table 1: Chemical Identifiers for (1-Methyl-1H-pyrrol-3-YL)methanamine

| Identifier | Value |

| IUPAC Name | (1-Methyl-1H-pyrrol-3-yl)methanamine |

| CAS Number | 20863-72-3 |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| Canonical SMILES | CN1C=C(C=C1)CN |

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale and Comparative Data |

| Appearance | Colorless to pale yellow liquid | N-methylpyrrole is a colorless to brown liquid.[3][4][5] The aminomethyl group is unlikely to impart significant color. |

| Boiling Point | ~150-170 °C | N-methylpyrrole has a boiling point of 112-113 °C.[3][4] The addition of the aminomethyl group will increase the molecular weight and introduce hydrogen bonding, thus raising the boiling point. |

| Melting Point | Not Applicable (Liquid at STP) | N-methylpyrrole has a melting point of -57 °C.[3][4] The target compound is expected to have a similarly low melting point. |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, DMSO) | The primary amine group will enhance water solubility through hydrogen bonding. N-methylpyrrole has limited water solubility but is soluble in alcohol.[3][4] |

| pKa (of the conjugate acid) | ~9-10 | The pKa of the conjugate acid of a primary amine is typically in this range. The electron-donating nature of the N-methylpyrrole ring may slightly increase the basicity compared to a simple alkylamine. |

Synthesis and Characterization

A robust and high-yield synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine is crucial for its application in research and development. While a specific protocol for this exact molecule is not detailed in the reviewed literature, a common and effective strategy for the synthesis of 3-substituted pyrroles involves a two-step process starting from N-methylpyrrole: Vilsmeier-Haack formylation followed by reductive amination.

Proposed Synthetic Pathway

The proposed synthesis involves the formylation of N-methylpyrrole to yield 1-methyl-1H-pyrrole-3-carbaldehyde, which is then converted to the target amine.

Caption: Proposed two-step synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine.

Experimental Protocol (Generalized)

Step 1: Vilsmeier-Haack Formylation of N-Methylpyrrole

This reaction introduces a formyl group (-CHO) at the 3-position of the pyrrole ring. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Add a solution of N-methylpyrrole in a suitable solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-methyl-1H-pyrrole-3-carbaldehyde.

Step 2: Reductive Amination of 1-Methyl-1H-pyrrole-3-carbaldehyde

This step converts the aldehyde to the primary amine.

-

Reaction Setup: Dissolve 1-methyl-1H-pyrrole-3-carbaldehyde in a suitable solvent (e.g., methanol) in a reaction vessel.

-

Add a source of ammonia (e.g., ammonium hydroxide or a solution of ammonia in methanol).

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Raney nickel or palladium on carbon under a hydrogen atmosphere.

-

Chemical Reduction: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

-

Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC or GC-MS).

-

Work-up:

-

If using catalytic hydrogenation, filter off the catalyst.

-

If using a chemical reducing agent, quench any remaining reagent carefully.

-

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate solvent and perform an acid-base extraction to isolate the amine.

-

Purify the final product by distillation or column chromatography.

Characterization

The structure and purity of the synthesized (1-Methyl-1H-pyrrol-3-YL)methanamine should be confirmed using standard analytical techniques.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - A singlet for the N-CH₃ protons (~3.6-3.8 ppm).- Signals for the pyrrole ring protons (~6.0-7.0 ppm).- A singlet or AB quartet for the -CH₂- protons adjacent to the amine (~3.5-3.8 ppm).- A broad singlet for the -NH₂ protons (variable chemical shift). |

| ¹³C NMR | - A signal for the N-CH₃ carbon (~35-40 ppm).- Signals for the pyrrole ring carbons (~105-130 ppm).- A signal for the -CH₂- carbon (~40-45 ppm). |

| IR Spectroscopy | - N-H stretching vibrations of the primary amine (~3300-3400 cm⁻¹).- C-H stretching of the aromatic ring and alkyl groups (~2800-3100 cm⁻¹).- C=C stretching of the pyrrole ring (~1500-1600 cm⁻¹).- N-H bending of the primary amine (~1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 110. |

Reactivity and Potential Applications

The chemical reactivity of (1-Methyl-1H-pyrrol-3-YL)methanamine is dictated by the nucleophilic primary amine and the aromatic pyrrole ring.

Reactivity Profile

-

Amine Group: The primary amine is a good nucleophile and will undergo typical reactions of amines, such as acylation, alkylation, sulfonylation, and condensation with aldehydes and ketones to form imines.

-

Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. However, the existing substituent at the 3-position will direct further substitution. The N-methyl group prevents reactions at the nitrogen atom. Aminomethylated pyrroles can also act as alkylating agents, as the aminomethyl group can be displaced by other nucleophiles.[6]

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted pyrroles are privileged scaffolds in medicinal chemistry.[1][2] (1-Methyl-1H-pyrrol-3-YL)methanamine can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related pyrrole derivatives have been investigated as potassium-competitive acid blockers for the treatment of acid-related diseases.[7] The aminomethyl group provides a convenient point of attachment for building out larger molecular structures.

Safety and Handling

A specific Safety Data Sheet (SDS) for (1-Methyl-1H-pyrrol-3-YL)methanamine is not publicly available. Therefore, handling precautions should be based on the known hazards of its structural analogs, such as pyrrole and N-methylpyrrole.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Flammability: Pyrrole and its derivatives are often flammable.[9] Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.

-

Toxicity: Pyrroles can be toxic if swallowed, inhaled, or absorbed through the skin. Avoid direct contact and inhalation of vapors.

-

Irritation: May cause skin, eye, and respiratory irritation.[9] In case of contact, flush the affected area with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Emergency Procedures:

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

(1-Methyl-1H-pyrrol-3-YL)methanamine is a valuable, yet not extensively characterized, chemical entity. This guide has provided a comprehensive overview based on the established chemistry of related compounds. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted physicochemical and spectroscopic properties offer a solid foundation for its identification and use in a research setting. As with any chemical, appropriate safety precautions should be taken during its handling and use. The versatility of its structure suggests that (1-Methyl-1H-pyrrol-3-YL)methanamine holds promise as a key building block for the synthesis of novel compounds in medicinal chemistry and other areas of chemical research.

References

- Ciuntu, D., & Deleanu, C. (2006). Aminomethylated Pyrroles. Mini-Reviews in Organic Chemistry, 3(2), 163-178.

- Toma, M., Bîcu, E., & Profire, L. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6435.

-

PubChem. (n.d.). 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]

- Zard, S. Z. (2008). Modular Approach to Substituted Boc-Protected 4-(Aminomethyl)pyrroles. Organic Letters, 10(13), 2733–2736.

-

NIST. (n.d.). 1H-Pyrrole, 3-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

- El-Faham, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(20), 4833.

- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Anderson, W. K., & Heider, A. R. (2009). A convenient synthesis of pyrrole-3-carboxaldehyde.

- Kumar, A., & Kumar, S. (2015). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. RSC Advances, 5(10), 7247-7251.

- Pankova, A. S., et al. (2013). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. The Journal of Organic Chemistry, 78(15), 7547–7554.

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methyl pyrrole. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]

- Martinez, A., et al. (2014). Green Synthesis of Pyrrole Derivatives. Current Organic Chemistry, 18(1), 2-17.

- Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456.

- Google Patents. (n.d.). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Properties and Applications of 1-Methylpyrrole. Retrieved from [Link]

Sources

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-methyl pyrrole, 96-54-8 [thegoodscentscompany.com]

- 4. 1-Methylpyrrole | 96-54-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicea.com [chemicea.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine Derivatives

Introduction: The Strategic Importance of the 1-Methyl-1H-pyrrol-3-yl)methanamine Scaffold

The (1-Methyl-1H-pyrrol-3-YL)methanamine core is a privileged scaffold in modern medicinal chemistry. Its structural rigidity and capacity for diverse functionalization have positioned it as a key building block in the development of novel therapeutics. The most prominent example of its application is in the structure of Vonoprazan (TAK-438), a potent potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[1][2][3][4] The efficacy of such drugs underscores the importance of robust and scalable synthetic routes to access this core and its derivatives.

This guide provides a comprehensive overview of the primary synthetic strategies for constructing (1-Methyl-1H-pyrrol-3-YL)methanamine derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind key transformations, address challenges in regioselectivity, and present detailed, field-proven protocols for practical implementation in a research and development setting.

Core Synthetic Strategy: The Formylation to Reductive Amination Pathway

The most reliable and widely adopted approach to synthesizing the target scaffold hinges on a two-step sequence: the regioselective formylation of a 1-methyl-1H-pyrrole precursor, followed by reductive amination to install the desired aminomethane sidechain. This pathway offers flexibility and is amenable to a wide range of substrates.

Workflow Overview: Formylation and Reductive Amination

Caption: Mechanism of regioselective Vilsmeier-Haack formylation.

Step 3: Reductive Amination to the Final Product

With the key aldehyde intermediate in hand, the final step is a reductive amination. This reaction proceeds in two stages: the formation of an imine intermediate between the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine.

Choosing the Right Conditions: The selection of the reducing agent is critical for the success of this step and depends on the overall functionality of the substrate.

-

Sodium Borohydride (NaBH₄): A robust and cost-effective reducing agent, suitable for many applications. It is typically used in alcoholic solvents like methanol or ethanol. [5]* Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent. It is particularly useful for acid-sensitive substrates and is effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on carbon, Raney Nickel, or Cobalt composites) is a clean and efficient method, often providing high yields with water as the only byproduct. [6][7]This method is highly scalable and attractive for industrial applications.

The choice of amine (ammonia, methylamine, dimethylamine, etc.) directly determines the final substitution pattern on the exocyclic nitrogen atom of the product.

Detailed Experimental Protocol: Synthesis of (1-Methyl-1H-pyrrol-3-yl)methanamine

This protocol describes a representative synthesis starting from 1-methyl-1H-pyrrole.

Part A: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrole

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (Nitrogen or Argon), add phosphorus oxychloride (1.1 eq.) to anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add a sterically hindered formamide (e.g., N,N-diisopropylformamide) (1.1 eq.) dropwise to the cooled POCl₃ solution, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

Pyrrole Addition: Add a solution of 1-methyl-1H-pyrrole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium hydroxide solution, adjusting the pH to >10.

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-pyrrole-3-carbaldehyde.

Part B: Reductive Amination to (1-Methyl-1H-pyrrol-3-yl)methanamine

-

Reaction Setup: Dissolve 1-methyl-1H-pyrrole-3-carbaldehyde (1.0 eq.) in methanol. Add an aqueous solution of ammonia (e.g., 28% NH₃ in H₂O, 5-10 eq.).

-

Reduction: Cool the mixture to 0°C and add sodium borohydride (1.5-2.0 eq.) portion-wise, controlling the gas evolution.

-

Reaction: Stir the reaction at room temperature for 2-4 hours until the starting aldehyde is consumed (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction & Purification: Make the aqueous residue basic (pH > 12) with NaOH and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved via distillation or by forming a salt (e.g., hydrochloride or fumarate) and recrystallizing.

Data Summary: Comparison of Synthetic Parameters

The following table summarizes typical conditions and outcomes for the key synthetic steps.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| N-Methylation | Pyrrole, NaOH, MeI | DMSO | 20 | 93 | [8] |

| Paal-Knorr | Succinaldehyde, Methylamine, NaOH | Ethanol | 45 | 89 | [9] |

| Formylation | POCl₃, Hindered Formamide | DCM | 0 to RT | 60-80 | [10] |

| Reductive Amination | Aldehyde, NH₃, NaBH₄ | Methanol | 0 to RT | 70-90 | [5][11] |

| Reductive Amination | Aldehyde, Amine, H₂, Co-catalyst | Various | 80-100 | >90 | [6][7] |

Alternative Synthetic Strategies

While the formylation-reductive amination sequence is dominant, other routes offer strategic advantages in specific contexts.

-

Palladium-Mediated Coupling: Starting from a 3-halo-1-methyl-pyrrole, coupling reactions can be employed. For instance, a cyanation reaction followed by reduction would yield the target aminomethane. Similarly, coupling with a suitable malonate followed by further functional group manipulation can provide access to derivatives. [12]* Cyclization Approaches: Advanced Paal-Knorr or Hantzsch-type syntheses can be designed to construct the pyrrole ring with the C3 sidechain precursor already installed, avoiding the need for post-cyclization functionalization. [13][14]

Conclusion

The synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine derivatives is a well-established yet nuanced field of organic chemistry. The primary pathway via Vilsmeier-Haack formylation and subsequent reductive amination remains the most versatile and reliable method. Success in this endeavor, particularly in achieving high regioselectivity and yield, is predicated on a thorough understanding of the underlying reaction mechanisms and the rational selection of reagents and conditions. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently access this vital chemical scaffold for the advancement of medicinal chemistry and therapeutic innovation.

References

-

Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-56. [Link]

-

Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. [Link]

-

Chemchart. (n.d.). 1-methyl-1H-pyrrole-3-carbaldehyde (36929-60-9). [Link]

-

Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]

-

Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry Journal. [Link]

-

ResearchGate. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). [Link]

-

Jaramillo, D., et al. (2004). Synthesis of N-methylpyrrole and N-methylimidazole amino acids suitable for solid-phase synthesis. The Journal of Organic Chemistry, 69(23), 8151-3. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

-

Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2006). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]

-

Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122-7127. [Link]

-

ResearchGate. (2022). (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). [Link]

-

MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. [Link]

- Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Lindsey, J. S., et al. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Molecules, 28(3), 1334. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 422. [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. [Link]

-

MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6542. [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

-

NIST. (n.d.). 1H-Pyrrole, 1-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]

- 9. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrole synthesis [organic-chemistry.org]

- 14. syrris.com [syrris.com]

The Rising Therapeutic Tide: A Technical Guide to the Biological Activity of Pyrrole-Based Methanamines

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of bioactive molecules.[3] This guide delves into a specific, yet profoundly significant, subclass: pyrrole-based methanamines. By appending a methanamine moiety (–CH₂–NR¹R²), we unlock a versatile chemical space with a spectrum of biological activities, offering promising avenues for therapeutic intervention in a range of diseases.

This document serves as an in-depth technical resource, moving beyond a mere catalog of activities to explore the underlying mechanisms, structure-activity relationships (SAR), and the experimental rationale that underpins the investigation of these compelling compounds.

The Synthetic Gateway: Accessing Pyrrole-Based Methanamines

The journey to harnessing the biological potential of pyrrole-based methanamines begins with their synthesis. The choice of synthetic route is critical, as it dictates the accessible substitution patterns and, consequently, the biological targets that can be engaged.

Foundational Pyrrole Synthesis: The Paal-Knorr Reaction

A cornerstone in pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] This method is highly versatile and allows for the introduction of a wide variety of substituents on the pyrrole nitrogen.

Experimental Protocol: Generalized Paal-Knorr Synthesis of N-Substituted Pyrroles

-

Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the primary amine (1-1.2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for a duration determined by the reactivity of the substrates (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted pyrrole.

Introduction of the Methanamine Moiety

With the pyrrole core in hand, the methanamine group can be introduced through several established synthetic transformations. A common and efficient method is the Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound.

Experimental Protocol: Mannich Reaction for the Synthesis of Pyrrole-Based Methanamines

-

Reactant Preparation: In a reaction vessel, combine the N-substituted pyrrole (1 equivalent), formaldehyde (or its equivalent, e.g., paraformaldehyde) (1.1 equivalents), and a secondary amine (e.g., dimethylamine, piperidine) (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for a period of 2-12 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the pure pyrrole-based methanamine.

Caption: Synthetic workflow for pyrrole-based methanamines.

A Spectrum of Biological Activities: Therapeutic Potential Unleashed

The introduction of the methanamine functionality onto the pyrrole scaffold gives rise to a diverse array of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise.

Antimicrobial Warfare: Combating Drug Resistance